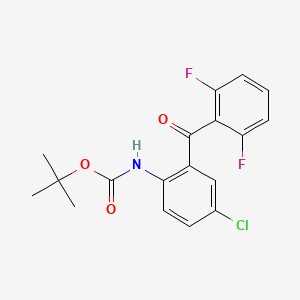
tert-Butyl 4-chloro-2-(2,6-difluorobenzoyl)phenylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-chloro-2-(2,6-difluorobenzoyl)phenylcarbamate is a chemical compound with the molecular formula C18H16ClF2NO3. It is known for its unique structural properties, which include a tert-butyl group, a chloro group, and a difluorobenzoyl group attached to a phenylcarbamate backbone.
Preparation Methods
The synthesis of tert-butyl 4-chloro-2-(2,6-difluorobenzoyl)phenylcarbamate typically involves the reaction of 4-chloro-2-(2,6-difluorobenzoyl)phenylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .
Chemical Reactions Analysis
tert-Butyl 4-chloro-2-(2,6-difluorobenzoyl)phenylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents employed .
Scientific Research Applications
tert-Butyl 4-chloro-2-(2,6-difluorobenzoyl)phenylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of tert-butyl 4-chloro-2-(2,6-difluorobenzoyl)phenylcarbamate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
tert-Butyl 4-chloro-2-(2,6-difluorobenzoyl)phenylcarbamate can be compared with other similar compounds, such as:
This compound: Similar in structure but with different substituents on the phenyl ring.
This compound: Similar in structure but with different functional groups.
These comparisons highlight the uniqueness of this compound in terms of its specific chemical and biological properties .
Properties
Molecular Formula |
C18H16ClF2NO3 |
|---|---|
Molecular Weight |
367.8 g/mol |
IUPAC Name |
tert-butyl N-[4-chloro-2-(2,6-difluorobenzoyl)phenyl]carbamate |
InChI |
InChI=1S/C18H16ClF2NO3/c1-18(2,3)25-17(24)22-14-8-7-10(19)9-11(14)16(23)15-12(20)5-4-6-13(15)21/h4-9H,1-3H3,(H,22,24) |
InChI Key |
BKAYOOBKJUBEMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)Cl)C(=O)C2=C(C=CC=C2F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


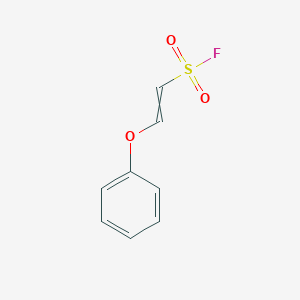
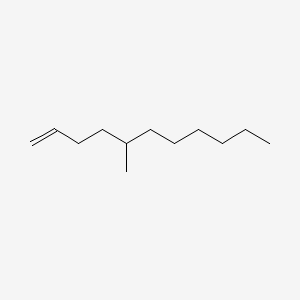
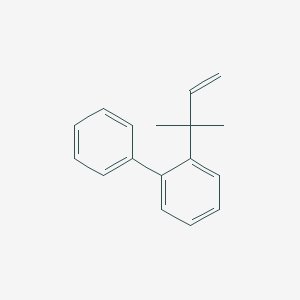
![1,5-Di-tert-butyl-3,3,7,7,10,10-hexaphenyl-2,4,6,8,9,11-hexaoxa-3,7,10-trisila-1,5-digermabicyclo[3.3.3]undecane](/img/structure/B12545335.png)

![4-(3-Methyl[1]benzopyrano[4,3-c]pyrazol-1(4H)-yl)aniline](/img/structure/B12545359.png)
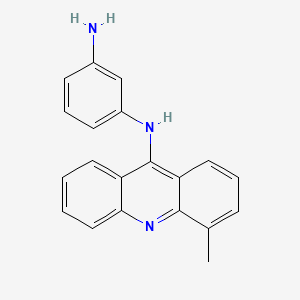
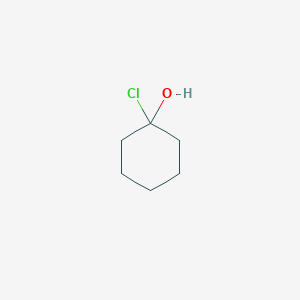
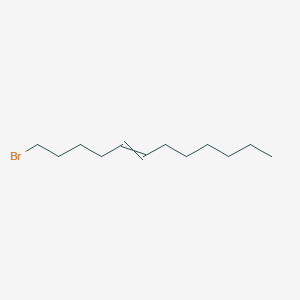
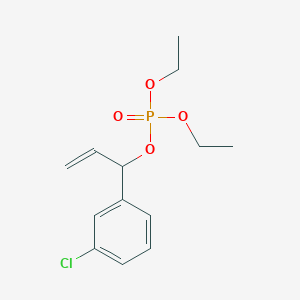
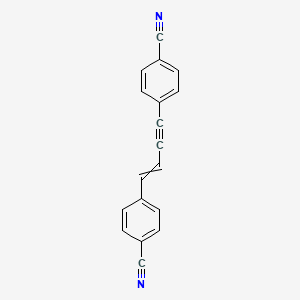
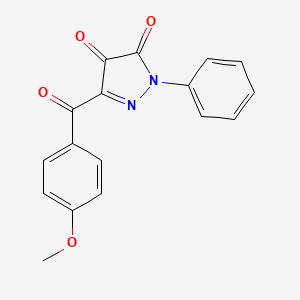
![1,3-Dimethyl-4-(phenylsulfonyl)-2,4-dihydropyrrolo[3,4-b]indole](/img/structure/B12545401.png)
![N-((S)-1-(1H-benzo[d]imidazol-2-yl)-2-(4-((S)-1,1-dioxido-3-oxoisothiazolidin-5-yl)-3-methylphenyl)ethyl)benzenesulfonamide](/img/structure/B12545408.png)
